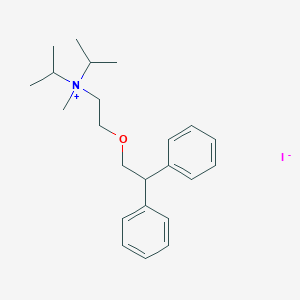
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide, also known as DIPEA-MI, is a quaternary ammonium salt that has been widely used in scientific research applications. This compound has a unique chemical structure that makes it an ideal candidate for various biochemical and physiological studies.
Mechanism of Action
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide is a quaternary ammonium salt that interacts with biological molecules through electrostatic interactions. It has been shown to bind to proteins and enzymes, altering their activity and function. The exact mechanism of action of Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide is still under investigation, but studies have suggested that it may act as a competitive inhibitor or allosteric modulator.
Biochemical and Physiological Effects
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including but not limited to, acetylcholinesterase and carbonic anhydrase. It has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel. In addition, Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide in lab experiments is its specificity and selectivity. It can interact with biological molecules in a controlled manner, allowing for precise experiments and measurements. However, one of the limitations of using Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Future Directions
There are many potential future directions for research involving Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide. One area of interest is the development of new inhibitors and modulators of enzymes and ion channels. Another area of interest is the study of protein-protein interactions and the role of Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide in regulating these interactions. Additionally, the use of Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide as a phase-transfer catalyst in organic synthesis could be further explored. Overall, the unique chemical structure of Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide makes it an important tool for future research in the field of biochemistry.
Synthesis Methods
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide can be synthesized by reacting diisopropylamine with 2-(2,2-diphenylethoxy)ethyl chloride in the presence of methyl iodide. The reaction is carried out in anhydrous conditions and yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by NMR and mass spectrometry.
Scientific Research Applications
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide has been used in various scientific research applications, including but not limited to, the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It has also been used as a phase-transfer catalyst in organic synthesis. The unique chemical structure of Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide allows it to interact with biological molecules in a specific and controlled manner, making it an important tool in the field of biochemistry.
properties
CAS RN |
102571-22-2 |
|---|---|
Molecular Formula |
C23H34INO |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-(2,2-diphenylethoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C23H34NO.HI/c1-19(2)24(5,20(3)4)16-17-25-18-23(21-12-8-6-9-13-21)22-14-10-7-11-15-22;/h6-15,19-20,23H,16-18H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
HVLOTLVKYOIRSA-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Canonical SMILES |
CC(C)[N+](C)(CCOCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
synonyms |
2-(2,2-diphenylethoxy)ethyl-methyl-dipropan-2-yl-azanium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



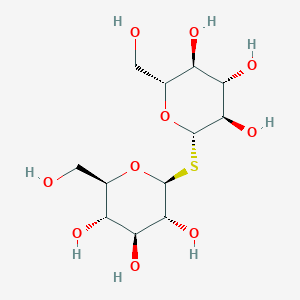
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
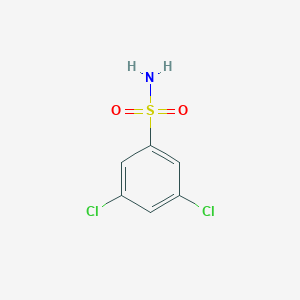







![Isopropanol, [2-14C]](/img/structure/B33646.png)
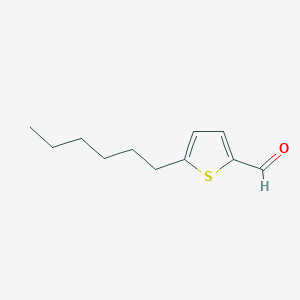
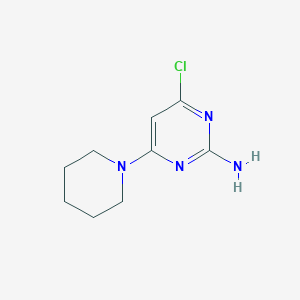
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)